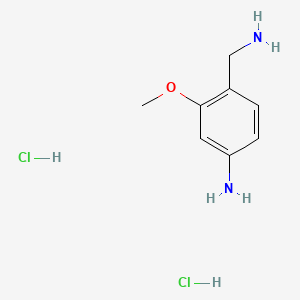
4-(Aminomethyl)-3-methoxyaniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-3-methoxyaniline dihydrochloride is an organic compound with the molecular formula C8H12Cl2N2O. It is a derivative of aniline, characterized by the presence of an aminomethyl group at the para position and a methoxy group at the meta position relative to the amino group. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-methoxyaniline dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxyaniline.
Formylation: The 3-methoxyaniline undergoes formylation to introduce a formyl group at the para position.
Reduction: The formyl group is then reduced to an aminomethyl group using reducing agents such as sodium borohydride.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 4-(Aminomethyl)-3-methoxyaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form more stable derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Stable amine derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
4-(Aminomethyl)-3-methoxyaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Aminomethyl)-3-methoxyaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows the compound to form stable complexes with these targets, thereby modulating their activity. The methoxy group enhances the compound’s solubility and bioavailability, making it more effective in biological systems.
相似化合物的比较
4-(Aminomethyl)aniline: Lacks the methoxy group, resulting in different solubility and reactivity.
3-Methoxyaniline: Lacks the aminomethyl group, affecting its ability to form stable complexes with molecular targets.
4-(Methoxycarbonyl)aniline: Contains a methoxycarbonyl group instead of an aminomethyl group, leading to different chemical properties.
Uniqueness: 4-(Aminomethyl)-3-methoxyaniline dihydrochloride is unique due to the presence of both the aminomethyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C8H14Cl2N2O |
|---|---|
分子量 |
225.11 g/mol |
IUPAC 名称 |
4-(aminomethyl)-3-methoxyaniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-4-7(10)3-2-6(8)5-9;;/h2-4H,5,9-10H2,1H3;2*1H |
InChI 键 |
COVFUPRAVNNTHX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)N)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



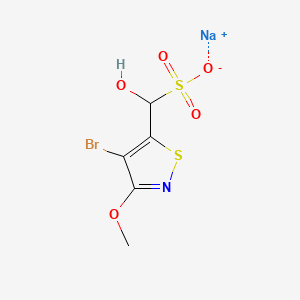
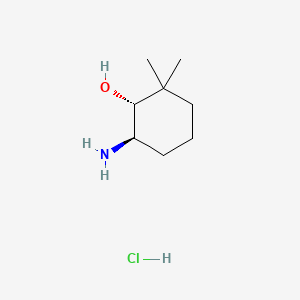
![Potassium trifluoro(1H-pyrrolo[2,3-b]pyridin-5-yl)borate](/img/structure/B13469058.png)
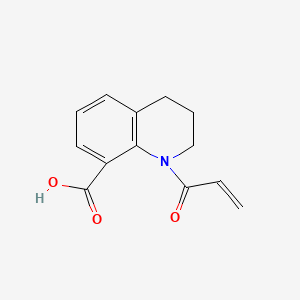
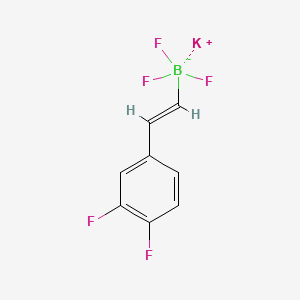
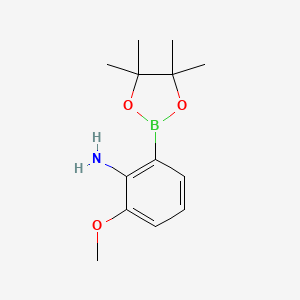
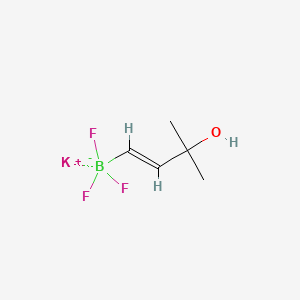
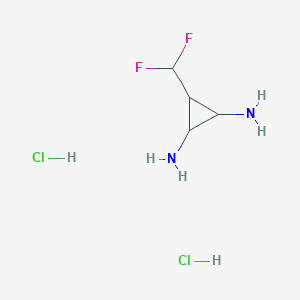
![tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride](/img/structure/B13469100.png)
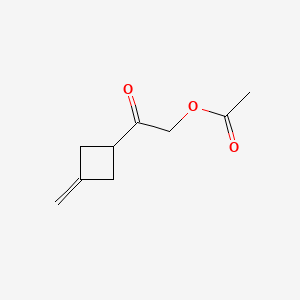


![6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13469129.png)
